N4-(4-Ethoxyphenyl) vs. N4-(4-Methoxyphenyl) Substitution: Predicted EGFR and AURKA Potency Shifts Based on Class-Level SAR
The target compound bears a 4-ethoxyphenyl group at the N4 position, whereas the closest structurally characterized analog in the primary literature is Compound 6 from Kurup et al. (2018), which carries a 4-methoxyphenyl N4 group with an N7-H. Compound 6 exhibited AURKA IC50 = 6.68 ± 0.54 μM and EGFR IC50 = 2,936.67 ± 94.40 nM [1]. The replacement of 4-OCH3 with 4-OCH2CH3 (ethoxy) introduces additional lipophilicity and steric bulk; within this SAR series, increased alkyl chain length at the 4-position of the N4-phenyl ring is associated with modulated hydrophobic pocket occupancy in the kinase back cleft. Notably, Compound 9 (4-CH3, N7-H) showed AURKA IC50 = 5.45 ± 0.36 μM and EGFR IC50 = 667.13 ± 141.53 nM, while Compound 12 (3-CH3, N7-H) achieved EGFR IC50 = 20.01 ± 3.60 nM, demonstrating that the position and nature of the N4 substituent dramatically tune kinase potency [1]. The 4-ethoxy group of the target compound is expected to confer distinct potency and selectivity relative to the 4-methoxy, 4-methyl, or unsubstituted N4-phenyl analogs. IMPORTANT CAVEAT: No direct biochemical assay data exist for CAS 477229-01-9 itself; all potency estimates are class-level inferences from the Kurup 2018 SAR series and require experimental verification.
| Evidence Dimension | EGFR and AURKA inhibitory potency as a function of N4-anilino substitution |
|---|---|
| Target Compound Data | No direct assay data available for CAS 477229-01-9. N4-substitution = 4-ethoxyphenyl; N7 = 3-methylphenyl. |
| Comparator Or Baseline | Compound 6 (Kurup 2018): N4 = 4-methoxyphenyl, N7 = H. AURKA IC50 = 6.68 ± 0.54 μM; EGFR IC50 = 2,936.67 ± 94.40 nM. Compound 12 (Kurup 2018): N4 = 3-methylphenyl, N7 = H. EGFR IC50 = 20.01 ± 3.60 nM. Compound 9 (Kurup 2018): N4 = 4-methylphenyl, N7 = H. EGFR IC50 = 667.13 ± 141.53 nM. |
| Quantified Difference | EGFR IC50 range across N4-phenyl analogs: 3.63 nM to >100 μM (>27,000-fold span). Predicted EGFR potency for 4-ethoxyphenyl analog: cannot be quantitatively estimated without experimental data, but expected to fall between the 4-OCH3 (2,937 nM) and 4-CH3 (667 nM) values based on steric and electronic parameters of the ethoxy group. |
| Conditions | ADP-Glo luminescence kinase assay (BPS Bioscience Inc.); AURKA and EGFR (wild-type) recombinant kinases; compound concentrations 3 nM to 100 μM; triplicate determination; staurosporine as reference control. Data source: Kurup et al. 2018, Table 1. |
Why This Matters
The 4-ethoxy substitution differentiates this compound from all 18 analogs characterized by Kurup et al. (2018); procurement of this specific derivative enables exploration of the SAR space between 4-methoxy and 4-ethoxy N4-substitution, which may yield distinct kinase selectivity windows.
- [1] Kurup S, Dineley K, Malaiyandi L, et al. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. J Enzyme Inhib Med Chem. 2018;33(1):74-84. Table 1. doi:10.1080/14756366.2017.1376666. PMID: 29115879; PMCID: PMC6009956. View Source
